1-[(4-Chloro-3-fluorophenyl)methyl]piperazine
Description
Key Notes:
- REACH : The substance is included in the European Chemicals Agency’s registration database, indicating compliance with EU chemical safety regulations.
- TSCA : Absence from the Toxic Substances Control Act inventory suggests limited commercial activity in the U.S.
- Global Inventories : Not widely listed in major chemical inventories, reflecting its specialized applications.
Properties
IUPAC Name |
1-[(4-chloro-3-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2/c12-10-2-1-9(7-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWINVCKEUVJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursors
The most widely reported method for synthesizing 1-[(4-Chloro-3-fluorophenyl)methyl]piperazine involves the alkylation of piperazine with 4-chloro-3-fluorobenzyl chloride (Fig. 1). Piperazine acts as a nucleophile, displacing the chloride group in a two-step process:
Optimization of Reaction Conditions
- Solvent Systems : Dichloromethane (DCM) and toluene are preferred for their ability to dissolve both piperazine and benzyl halides while stabilizing intermediates.
- Catalysts : Potassium iodide (KI) enhances reactivity via the Finkelstein reaction, increasing halide exchange efficiency.
- Temperature : Reactions typically proceed at 80°C under reflux to accelerate kinetics without promoting side reactions.
Table 1. Comparative Yields Under Varied Conditions
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Toluene | KI | 80 | 12 | 92 |
| DCM | None | 25 | 24 | 57 |
| Butanone | K₂CO₃ | 80 | 18 | 65 |
Alternative Synthetic Pathways
Reductive Amination of Carbonyl Derivatives
A less common approach involves reductive amination of 4-chloro-3-fluorophenyl ketones with piperazine. This method, though less efficient, avoids halide handling:
Solid-Phase Synthesis for High-Throughput Production
Recent advances utilize resin-bound piperazine to streamline purification. After alkylation, cleavage from the resin affords the product with >85% purity.
Purification and Characterization
Crystallization Techniques
Analytical Validation
- ¹H NMR : Characteristic signals include δ 2.8–3.2 ppm (piperazine protons) and δ 7.2–7.5 ppm (aromatic protons).
- HPLC : Purity >98% achieved using C18 columns with acetonitrile/water mobile phases.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chloro-3-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura cross-coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed:
- Substituted derivatives with different functional groups replacing chlorine or fluorine.
- Oxidized or reduced forms of the compound.
- Coupled products with extended carbon chains or aromatic systems .
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Piperazine Ring | Enhances bioactivity and receptor interactions. |
| Chloro and Fluoro Substituents | Increase lipophilicity and influence biological activity. |
Biological Activities
Research has shown that 1-[(4-Chloro-3-fluorophenyl)methyl]piperazine exhibits a range of biological activities, including:
- Antitumor Activity : Demonstrated inhibitory effects on various cancer cell lines.
- Neuropharmacological Effects : Potential modulation of neurotransmitter systems, suggesting applications in treating neurological disorders.
- Antimicrobial Properties : Preliminary studies indicate activity against certain bacterial strains.
Pharmacological Applications
The compound has been investigated for several therapeutic applications:
- Cancer Treatment : Studies have identified its potential to inhibit cancer cell proliferation, particularly in breast and liver cancer models.
- Neurological Disorders : Its ability to cross the blood-brain barrier suggests possible neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease.
- Psychostimulant Abuse : Research indicates that it may act as an atypical dopamine transporter inhibitor, showing promise in reducing the reinforcing effects of drugs like cocaine .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural modifications:
- Piperazine Substitution : Variations can enhance receptor binding affinity.
- Fluorine Substitution : Increases lipophilicity, potentially improving membrane permeability.
Case Studies
Several case studies highlight the compound's application in specific therapeutic contexts:
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on Mycobacterium tuberculosis, revealing an IC90 of 4.00 µM, indicating potential as an anti-tubercular agent. In vitro assays demonstrated significant cytotoxicity against HeLa (cervical cancer) cells with an IC50 of 15.3 µM .
Case Study 2: Neuroprotective Effects
Research on neuroprotective effects indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, supporting its potential use in neurodegenerative diseases .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 1-[(4-Chlorophenyl)methyl]piperazine
- 1-[(4-Fluorophenyl)methyl]piperazine
- 1-[(4-Bromo-3-fluorophenyl)methyl]piperazine
Comparison: 1-[(4-Chloro-3-fluorophenyl)methyl]piperazine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. This dual substitution can enhance its pharmacological properties compared to compounds with only one halogen substituent .
Biological Activity
1-[(4-Chloro-3-fluorophenyl)methyl]piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanism of action, pharmacological effects, and relevant research findings, including case studies and data tables.
Target of Action
The primary target for this compound is the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway. This compound acts as an inhibitor of ERK1/2, which is crucial in various cellular signaling processes related to growth and differentiation.
Biochemical Pathways
The inhibition of ERK1/2 disrupts the RAS/RAF/MEK/ERK signaling pathway , a critical cascade involved in cell proliferation and survival. This disruption can lead to altered cellular responses, including changes in gene expression and metabolic processes.
Pharmacokinetics
This compound is characterized as an orally bioavailable small molecule , indicating its potential for therapeutic applications. Its pharmacokinetic properties suggest good absorption and distribution within biological systems, which are essential for effective drug development.
In Vitro Studies
Research has demonstrated that this compound exhibits various biological activities:
- Antitumor Activity : In studies involving cancer cell lines, this compound showed promising results in inhibiting tumor cell growth. For instance, it was evaluated against several cancer types, demonstrating significant cytotoxic effects .
- Cytotoxicity : The compound was tested against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines using the sulphorhodamine B assay. It exhibited varying degrees of growth inhibition, with some derivatives showing high cytotoxic activity .
Case Studies
A notable study involved the evaluation of this compound in animal models. In these studies:
- Mouse Models : The compound was administered to mouse models with tumors dependent on mutant signaling pathways. Results indicated a significant reduction in tumor size and improved survival rates compared to control groups .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 1-[(4-Chloro-3-fluorophenyl)methyl]piperazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves alkylation of piperazine with a halogenated aromatic precursor. For example, 1-(4-fluorobenzyl)piperazine derivatives are synthesized by reacting piperazine with 4-fluorobenzyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base . Optimization includes controlling stoichiometry (1:1.5 molar ratio of piperazine to benzyl halide), temperature (room temperature to 50°C), and solvent polarity. Post-synthesis purification via crystallization (e.g., with diethyl ether) or flash chromatography is critical for isolating high-purity products (>95%) .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.32 ppm for chlorophenyl groups) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 365.3 for related derivatives) .
- X-ray Crystallography : Determines crystal packing and stereochemistry, as seen in studies of similar piperazine derivatives .
- Elemental Analysis : Confirms empirical formulas (e.g., CHClFNO) .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays : Test inhibitory effects on targets like carbonic anhydrase (hCA I/II) using spectrophotometric methods (e.g., 4-nitrophenyl acetate hydrolysis at 348 nm) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., IC values reported for mono-Mannich bases) .
- Antimicrobial Testing : Employ agar diffusion assays against Gram-positive/negative bacteria (e.g., MIC values for piperazine derivatives) .
Advanced Research Questions
Q. How do substituent variations on the piperazine core impact biological activity, and how can SAR studies be designed?
Methodological Answer:
- Substituent Libraries : Synthesize analogs with varied aromatic (e.g., 4-chloro vs. 3-fluoro) or alkyl groups (e.g., methyl vs. benzyl) .
- Activity Mapping : Compare IC values across derivatives. For example, N-benzylpiperazine (compound 2) showed higher hCA II inhibition (Ki = 12 nM) than N-phenyl analogs (Ki = 28 nM) .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like tyrosine kinases .
Q. How can conflicting data on biological activity (e.g., cytotoxicity vs. enzyme inhibition) be resolved?
Methodological Answer:
- Mechanistic Studies : Combine enzyme kinetics (e.g., Lineweaver-Burk plots for hCA inhibition ) with transcriptomic profiling to identify off-target effects.
- Dose-Response Analysis : Test activity across concentrations (e.g., 0.1–100 µM) to distinguish specific vs. nonspecific effects.
- Structural Modifications : Introduce polar groups (e.g., -OH or -NO) to reduce membrane permeability if cytotoxicity is artifactually high .
Q. What strategies improve metabolic stability and pharmacokinetic profiles of this compound?
Methodological Answer:
- Prodrug Design : Mask labile groups (e.g., acetylate amines) to enhance bioavailability .
- Cytochrome P450 Assays : Use liver microsomes to identify metabolic hotspots (e.g., fluorophenyl oxidation) and stabilize via deuteration .
- LogP Optimization : Adjust lipophilicity (e.g., ClogP ~2.5) via substituents to balance blood-brain barrier penetration and renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
